molecular formula C19H29NO B131609 2',2'-Dicyclohexyl-2'-hydroxy-2-ethylpyridine CAS No. 102658-00-4

2',2'-Dicyclohexyl-2'-hydroxy-2-ethylpyridine

Cat. No.: B131609
CAS No.: 102658-00-4
M. Wt: 287.4 g/mol
InChI Key: UJDBDPAWHPQPAO-UHFFFAOYSA-N
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Description

2',2'-Dicyclohexyl-2'-hydroxy-2-ethylpyridine is a chemical compound with the molecular formula C19H29NO and a molecular weight of 287.4 g/mol. It belongs to the family of alcohols and is characterized by its white crystalline solid form, which is soluble in organic solvents such as ethanol, methanol, and chloroform.

Preparation Methods

The synthesis of 2',2'-Dicyclohexyl-2'-hydroxy-2-ethylpyridine involves several synthetic routes and reaction conditions. One common method includes the reaction of cyclohexylmagnesium bromide with 2-(pyridin-2-yl)ethanone under controlled conditions to yield the desired product. Industrial production methods often involve the use of advanced catalytic systems and optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

2',2'-Dicyclohexyl-2'-hydroxy-2-ethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted derivatives and functionalized compounds .

Scientific Research Applications

2',2'-Dicyclohexyl-2'-hydroxy-2-ethylpyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2',2'-Dicyclohexyl-2'-hydroxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2',2'-Dicyclohexyl-2'-hydroxy-2-ethylpyridine can be compared with other similar compounds such as:

    1-Phenyl-1-(pyridin-2-yl)ethanol: This compound shares a similar structure but with a phenyl group instead of cyclohexyl groups.

    1-(Pyridin-2-yl)ethan-1-one: Another related compound, which differs in its functional group, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

1,1-dicyclohexyl-2-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO/c21-19(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h7-8,13-14,16-17,21H,1-6,9-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDBDPAWHPQPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2=CC=CC=N2)(C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20605798
Record name 1,1-Dicyclohexyl-2-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102658-00-4
Record name alpha,alpha-Dicyclohexyl-2-pyridineethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102658004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dicyclohexyl-2-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.,.ALPHA.-DICYCLOHEXYL-2-PYRIDINEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XO2Q8DG4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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